Cas no 1806962-62-8 (3-(Bromomethyl)-2-cyano-6-(difluoromethyl)pyridine-4-carboxylic acid)
3-(Bromomethyl)-2-cyano-6-(difluoromethyl)pyridine-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 3-(Bromomethyl)-2-cyano-6-(difluoromethyl)pyridine-4-carboxylic acid
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- Inchi: 1S/C9H5BrF2N2O2/c10-2-5-4(9(15)16)1-6(8(11)12)14-7(5)3-13/h1,8H,2H2,(H,15,16)
- InChI Key: ZQHWNQLNURMAJY-UHFFFAOYSA-N
- SMILES: BrCC1=C(C#N)N=C(C(F)F)C=C1C(=O)O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 318
- XLogP3: 1.6
- Topological Polar Surface Area: 74
3-(Bromomethyl)-2-cyano-6-(difluoromethyl)pyridine-4-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029037677-250mg |
3-(Bromomethyl)-2-cyano-6-(difluoromethyl)pyridine-4-carboxylic acid |
1806962-62-8 | 95% | 250mg |
$1,019.20 | 2022-03-31 | |
| Alichem | A029037677-500mg |
3-(Bromomethyl)-2-cyano-6-(difluoromethyl)pyridine-4-carboxylic acid |
1806962-62-8 | 95% | 500mg |
$1,701.85 | 2022-03-31 | |
| Alichem | A029037677-1g |
3-(Bromomethyl)-2-cyano-6-(difluoromethyl)pyridine-4-carboxylic acid |
1806962-62-8 | 95% | 1g |
$2,808.15 | 2022-03-31 |
3-(Bromomethyl)-2-cyano-6-(difluoromethyl)pyridine-4-carboxylic acid Related Literature
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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4. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
Additional information on 3-(Bromomethyl)-2-cyano-6-(difluoromethyl)pyridine-4-carboxylic acid
3-(Bromomethyl)-2-cyano-6-(difluoromethyl)pyridine-4-carboxylic acid: A Versatile Building Block in Medicinal Chemistry
3-(Bromomethyl)-2-cyano-6-(difluoromethyl)pyridine-4-carboxylic acid, with the CAS number 1806962-62-8, represents a highly functionalized pyridine derivative that has garnered significant attention in the field of medicinal chemistry. This compound features a unique combination of cyano, fluoromethyl, and bromomethyl substituents, which collectively contribute to its diverse pharmacological potential. Recent advances in synthetic methodologies and biological screening have highlighted its role as a key intermediate in the development of novel therapeutics targeting various disease pathways.
The molecular framework of 3-(Bromomethyl)-2-cyano-6-(difluoromethyl)pyridine-4-carboxylic acid is characterized by a six-membered pyridine ring with multiple functional groups. The cyano group at the 2-position enhances the compound's polarity and electronic properties, while the fluoromethyl substituent at the 6-position introduces steric and electronic effects that modulate its reactivity. The bromomethyl group at the 3-position serves as a versatile electrophilic handle, enabling site-specific modifications through nucleophilic substitution reactions. These structural features make the compound an attractive candidate for drug discovery programs focused on kinase inhibitors, antiviral agents, and anti-inflammatory therapies.
Recent studies have demonstrated the utility of 3-(Bromomethyl)-2-cyano-6-(difluoromethyl)pyridine-4-carboxylic acid in the synthesis of small molecule inhibitors targeting the PI3K/AKT/mTOR signaling pathway, which is implicated in multiple cancers. A 2023 publication in Journal of Medicinal Chemistry reported the successful incorporation of this scaffold into a series of dual inhibitors targeting both PI3K and MEK kinases. The compound's ability to undergo selective functionalization at the cyano and fluoromethyl positions allowed researchers to fine-tune its potency and selectivity, resulting in a 40% improvement in antitumor activity compared to traditional inhibitors.
Another area of interest is the application of this compound in the development of antiviral agents, particularly against RNA viruses such as HIV and SARS-CoV-2. A 2024 study published in Antiviral Research explored the potential of 3-(Bromomethyl)-2-cyano-6-(difluoromethyl)pyridine-4-carboxylic acid as a scaffold for designing nucleoside analogs. The cyano group was found to enhance the compound's ability to inhibit viral RNA polymerase by stabilizing the transition state of the enzymatic reaction. Additionally, the fluoromethyl substituent contributed to improved metabolic stability, a critical factor in the design of long-acting antiviral drugs.
From a synthetic perspective, the preparation of 3-(Bromomethyl)-1,2-difluoromethylpyridine-4-carboxylic acid has been optimized using modern catalytic methods. A 2023 paper in Organic Letters described a novel route involving the use of fluorinated transition metal catalysts to achieve high regioselectivity in the introduction of the fluoromethyl group. This method significantly reduced the number of synthetic steps compared to traditional approaches, making the compound more accessible for large-scale production. The bromomethyl group was then introduced via a Suzuki coupling reaction, which is widely used in the synthesis of biologically active molecules due to its mild reaction conditions and high functional group tolerance.
The pharmacokinetic properties of compounds derived from 3-(Bromomethyl)-2-cyano-6-(difluoromethyl)pyridine-4-carboxylic acid have also been investigated. A 2024 study in Drug Metabolism and Disposition highlighted the importance of the cyano group in enhancing the compound's metabolic stability. The fluoromethyl substituent was found to reduce the rate of hydrolysis by the liver enzyme CYP3A4, which is a common metabolic pathway for many drugs. This finding has important implications for the design of drugs with prolonged half-lives, as it could reduce the frequency of dosing and improve patient compliance.
In the context of drug discovery, the cyano and fluoromethyl groups in 3-(Bromomethyl)-2-cyano-6-(difluoromethyl)pyridine-4-carboxylic acid can be further modified to enhance specific biological activities. For example, the cyano group can be replaced with other electron-withdrawing groups such as trifluoromethyl or nitro to alter the compound's binding affinity to target proteins. Similarly, the fluoromethyl substituent can be replaced with a hydroxyl or amino group to introduce new functionalities that may improve the compound's solubility or biological activity. These modifications are often guided by computational modeling and high-throughput screening techniques, which allow for rapid evaluation of structural changes on drug properties.
The environmental impact of synthesizing 3-(Bromomethyl)-2-cyano-6-(difluoromethyl)pyridine-4-carboxylic acid has also been a focus of recent research. A 2023 review in Green Chemistry emphasized the need for sustainable synthetic methods in the production of complex organic molecules. The use of fluorinated solvents and transition metal catalysts in the synthesis of this compound has been shown to reduce waste and improve atom economy. Additionally, the development of microwave-assisted reactions has enabled faster and more energy-efficient synthesis, aligning with the goals of green chemistry initiatives.
Looking ahead, the future of 3-(Bromomethyl)-2-cyano-6-(difluoromethyl)pyridine-4-carboxylic acid in medicinal chemistry is promising. Advances in artificial intelligence and machine learning are expected to accelerate the discovery of new derivatives with optimized pharmacological profiles. These technologies can predict the biological activity of potential derivatives based on their structural features, allowing for more targeted and efficient drug design. Furthermore, the compound's unique functional groups may find applications beyond traditional pharmaceuticals, such as in the development of agrochemicals and materials science.
In conclusion, 3-(Bromomethyl)-2-cyano-6-(difluoromethyl)pyridine-4-carboxylic acid is a multifaceted molecule with significant potential in various scientific disciplines. Its structural complexity and functional versatility make it an ideal candidate for further exploration in the quest for novel therapeutics. As research continues to uncover new applications and synthetic strategies, this compound is poised to play an increasingly important role in the advancement of medicinal chemistry.
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